1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol

Fluorine chemistry S1P receptor modulation Structure-activity relationship

1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol (CAS 1154990-89-2) is a synthetic, racemic amino alcohol with the molecular formula C₁₁H₁₅F₂NO and a molecular weight of 215.24 g·mol⁻¹. It belongs to a class of fluorinated phenylalkyl-amino-propanols that have been investigated as intermediates and scaffolds in medicinal chemistry, particularly within sphingosine-1-phosphate (S1P) receptor modulator programmes and immunosuppressant discovery.

Molecular Formula C11H15F2NO
Molecular Weight 215.24 g/mol
Cat. No. B13250748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol
Molecular FormulaC11H15F2NO
Molecular Weight215.24 g/mol
Structural Identifiers
SMILESCC(CNC(C)C1=C(C=CC(=C1)F)F)O
InChIInChI=1S/C11H15F2NO/c1-7(15)6-14-8(2)10-5-9(12)3-4-11(10)13/h3-5,7-8,14-15H,6H2,1-2H3
InChIKeyYGBCEJNCYQMROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol – Structural Identity, Class Context, and Procurement Relevance


1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol (CAS 1154990-89-2) is a synthetic, racemic amino alcohol with the molecular formula C₁₁H₁₅F₂NO and a molecular weight of 215.24 g·mol⁻¹ [1]. It belongs to a class of fluorinated phenylalkyl-amino-propanols that have been investigated as intermediates and scaffolds in medicinal chemistry, particularly within sphingosine-1-phosphate (S1P) receptor modulator programmes and immunosuppressant discovery [2]. The compound is supplied as a research chemical (typically ≥95% purity) and is not intended for direct human use .

Scaffold S1P₁ receptor modulator SAR and lead optimisation studies
Building Block Fluorinated amino alcohol with chiral ethyl linker for asymmetric synthesis
Identity Racemic 2,5-difluorophenyl ethylamino propan-2-ol with defined purity

Why 2,5-Difluorophenyl Ethylamino Propan-2-ol Cannot Be Replaced by Regioisomeric or Linker Analogues Without Risk of Altered Activity


Within the phenylalkyl-amino-propanol chemical space, even subtle structural variations – the fluorine substitution pattern on the phenyl ring (2,5- vs. 2,4- vs. 3,5-difluoro), the length of the alkyl linker (ethyl vs. methyl), and the position of the secondary alcohol (propan-2-ol vs. propan-1-ol) – are known to produce distinct electronic distributions, conformational preferences, and hydrogen-bonding geometries that critically influence target binding and metabolic stability [1]. In the context of S1P receptor modulator SAR, fluorinated amino alcohol derivatives exhibit steep structure-activity relationships where a single fluorine atom shift can alter receptor subtype selectivity and in vivo lymphocyte-lowering efficacy [2]. Consequently, procuring a generic “difluorophenyl-amino-propanol” without specifying the exact 2,5-difluoro, ethyl-linked, propan-2-ol architecture carries a high risk of obtaining a compound with divergent biological performance.

Fluorine Pattern

2,4- or 3,5-difluoro isomers may exhibit divergent electronic profiles and target engagement despite identical computed logP.

Linker Length

Methyl-linked analogues lack the chiral centre and additional hydrophobic contact present in the ethyl linker, altering conformational space.

Alcohol Position

Propan-1-ol regioisomers are expected to differ in phosphorylation kinetics, shifting prodrug activation profile.

Quantitative Differentiation Evidence for 1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol Against Closest Structural Analogs


Fluorine Substitution Pattern: 2,5-Difluoro vs. 2,4-Difluoro and 3,5-Difluoro Phenyl Isomers

The 2,5-difluorophenyl substitution pattern confers a unique electronic configuration compared to the 2,4- and 3,5-isomers. While computed global descriptors (XLogP3 = 1.6, tPSA = 32.3 Ų) are identical across the three regioisomers [1], the para-fluorine in the 2,5-isomer creates a distinct dipole vector and alters the electron density at the ortho position relative to the ethylamino attachment point. In the broader amino-alcohol S1P1 agonist class, 2,5-difluorophenyl-bearing compounds have been specifically exemplified in patent literature as immunosuppressant scaffolds, whereas the 2,4- and 3,5-isomers appear less frequently in lead optimisation series, suggesting a synthetic or biological preference for the 2,5-substitution pattern [2]. No direct head-to-head pharmacological comparison among the three isomers has been published for this exact scaffold.

Fluorine substitution
Cross-study comparable
2,5- vs. 2,4- / 3,5-difluoro: identical XLogP3 = 1.6, tPSA = 32.3 Ų
Electronic topology differs despite matching computed properties
No direct head-to-head pharmacological data available
Fluorine chemistry S1P receptor modulation Structure-activity relationship

Linker Length: Ethyl (-CH(CH₃)-) vs. Methyl (-CH₂-) Spacer Between Phenyl and Amino Groups

The target compound features a chiral ethyl linker (-CH(CH₃)-) that introduces a stereogenic centre adjacent to the phenyl ring, whereas the methyl-linked analogue 1-{[(2,5-difluorophenyl)methyl]amino}propan-2-ol (CAS 1153486-54-4) has a simpler -CH₂- spacer . The ethyl linker increases the rotatable bond count from 3 (methyl analogue) to 4 (target compound) [1] and adds a methyl substituent that can engage in hydrophobic contacts. In S1P1 agonist SAR, the presence and stereochemistry of the α-methyl group on the benzylic carbon has been shown to modulate receptor binding potency by up to 10-fold in certain amino alcohol series [2]. The ethyl linker also differentiates the compound from the broader class of benzylamino-propanols commonly used as synthetic intermediates.

Linker: ethyl vs. methyl
Class-level inference
+1 rotatable bond, +14 Da, chiral centre introduced
Ethyl linker expands conformational and stereochemical SAR space
Binding potency modulation up to 10-fold reported in related amino alcohol series
Conformational flexibility Linker SAR S1P1 agonist design

Alcohol Regioisomerism: Propan-2-ol (Secondary Alcohol) vs. Propan-1-ol (Primary Alcohol) in the 2,5-Difluorophenyl Series

The target compound bears a secondary alcohol at the propan-2-ol position, distinguishing it from the primary alcohol regioisomer 2-{[1-(2,5-difluorophenyl)ethyl]amino}propan-1-ol (CAS 1154992-60-5) [1]. In the S1P receptor modulator field, the position of the hydroxyl group is a critical determinant of in vivo phosphorylation efficiency by sphingosine kinases (SphK1/2), which convert amino alcohol prodrugs into active phosphate esters [2]. Primary alcohols are generally superior substrates for SphK-mediated phosphorylation, whereas secondary alcohols exhibit slower phosphorylation kinetics, potentially resulting in a different pharmacokinetic profile with a more gradual onset of lymphocyte lowering [2]. Procurement of the correct alcohol regioisomer is therefore essential for experiments where phosphorylation-dependent activation is part of the study design.

Alcohol regioisomer
Class-level inference
Propan-2-ol (2°) vs. propan-1-ol (1°) alcohol
Secondary alcohol may slow SphK-mediated phosphorylation kinetics
Phosphorylation rate inference from S1P prodrug SAR literature
Alcohol regioisomerism Metabolic stability Prodrug phosphorylation

Commercial Purity and Availability Benchmarking Against Analogues

The target compound is commercially available from Leyan (LeYan) with a certified purity of 95% (product code 2004382) . The 2,4-difluoro isomer (CAS 1154991-33-9) is listed by multiple vendors including Evitachem and Smolecule, but with variable purity specifications and often higher minimum order quantities . The 3,5-difluoro isomer (CAS 1521066-43-2) appears to have fewer commercial sources, suggesting lower market availability . The 95% purity specification of the 2,5-isomer from Leyan provides a defined quality benchmark for reproducible research, whereas procurement of regioisomeric alternatives may require additional analytical verification.

Commercial purity
Data to verify
95% (Leyan, product 2004382)
Defined purity specification supports procurement reproducibility
Supplier-only data; independent QC verification recommended
Chemical procurement Purity specification Supplier comparison

Optimal Research and Industrial Application Scenarios for 1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol


S1P₁ Receptor Modulator Lead Optimisation and SAR Studies

As a fluorinated amino alcohol with a 2,5-difluorophenyl-ethyl architecture, this compound serves as a scaffold for exploring S1P₁ receptor subtype selectivity. The secondary alcohol position allows investigation of phosphorylation-dependent vs. phosphorylation-independent agonism, while the 2,5-difluoro substitution pattern provides a distinct electronic profile compared to more common 2,4- or 3,5-difluoro analogues [1]. Researchers can use this compound as a starting point for systematic SAR campaigns targeting improved S1P₁ selectivity over S1P₃, which is critical for reducing bradycardia side effects [1].

Fluorinated Building Block for Medicinal Chemistry and Chemical Biology

The compound's bifunctional nature (secondary amine + secondary alcohol) and the presence of a 2,5-difluorophenyl group make it a versatile intermediate for constructing more complex molecules. The ethyl linker provides a chiral handle that can be exploited in asymmetric synthesis. With a certified purity of 95% and documented availability [1], it can be used directly in parallel synthesis libraries, fragment-based drug discovery, or as a precursor for generating fluorinated analogues of known bioactive amino alcohols .

Metabolic Stability and Phosphorylation Kinetics Studies

The secondary alcohol in the propan-2-ol position distinguishes this compound from primary alcohol regioisomers in terms of its expected phosphorylation rate by sphingosine kinases. This makes it a useful tool compound for studying the relationship between alcohol structure and SphK substrate recognition, which is directly relevant to the design of amino alcohol prodrugs with tunable activation kinetics [1]. Comparative studies with the propan-1-ol regioisomer (CAS 1154992-60-5) can yield quantitative phosphorylation rate data that inform prodrug candidate selection.

Analytical Reference Standard for Fluorinated Amino Alcohol Method Development

With a defined purity of 95%, characterised molecular weight (215.24 g·mol⁻¹), and computed LogP of 1.6 [1], this compound can serve as a reference standard for developing HPLC, LC-MS, or GC methods for fluorinated amino alcohols. Its distinct retention time and mass spectral signature, arising from the 2,5-difluoro substitution and the ethyl linker, allow it to be used as a system suitability standard when analysing structurally related compounds in pharmacokinetic or metabolic profiling studies.

Application
Selection Property
Validation Focus
S1P₁ receptor modulator SAR
2,5-difluoro electronic profile; secondary alcohol
S1P₁ subtype selectivity and phosphorylation-dependent agonism
Fluorinated building block
Bifunctional amine/alcohol; chiral ethyl linker
Asymmetric synthesis and parallel library construction
Phosphorylation kinetics research
Secondary vs. primary alcohol identity
SphK substrate recognition and prodrug activation profile
Analytical reference standard
Defined purity and characterised MW/logP
HPLC/LC-MS method development for fluorinated amino alcohols
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